![molecular formula C23H37N3O B5951346 2-Ethyl-1-[1-methyl-4-(2-phenylethyl)-1,4,9-triazaspiro[5.5]undecan-9-yl]butan-1-one](/img/structure/B5951346.png)
2-Ethyl-1-[1-methyl-4-(2-phenylethyl)-1,4,9-triazaspiro[5.5]undecan-9-yl]butan-1-one
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Overview
Description
2-Ethyl-1-[1-methyl-4-(2-phenylethyl)-1,4,9-triazaspiro[5.5]undecan-9-yl]butan-1-one is a complex organic compound that belongs to the class of spiro compounds. These compounds are characterized by a unique spiro linkage, where two rings are connected through a single atom. This particular compound has a spiro linkage involving a triazaspiro structure, making it a subject of interest in various fields of research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethyl-1-[1-methyl-4-(2-phenylethyl)-1,4,9-triazaspiro[5.5]undecan-9-yl]butan-1-one typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the triazaspiro core: This can be achieved through a cyclization reaction involving a suitable diamine and a ketone under acidic conditions.
Introduction of the phenylethyl group: This step often involves a Friedel-Crafts alkylation reaction using phenylethyl chloride and a Lewis acid catalyst.
Addition of the ethyl and butanone groups: These groups can be introduced through alkylation reactions using appropriate alkyl halides and bases.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
2-Ethyl-1-[1-methyl-4-(2-phenylethyl)-1,4,9-triazaspiro[5.5]undecan-9-yl]butan-1-one can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert ketone groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the phenylethyl group, where halides can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium iodide in acetone for halide exchange reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted phenylethyl derivatives.
Scientific Research Applications
2-Ethyl-1-[1-methyl-4-(2-phenylethyl)-1,4,9-triazaspiro[5.5]undecan-9-yl]butan-1-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as a pharmaceutical intermediate.
Industry: Used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 2-Ethyl-1-[1-methyl-4-(2-phenylethyl)-1,4,9-triazaspiro[5.5]undecan-9-yl]butan-1-one involves its interaction with specific molecular targets. The triazaspiro structure allows it to bind to various enzymes and receptors, potentially inhibiting or activating their functions. This can lead to a range of biological effects, depending on the specific target and pathway involved.
Comparison with Similar Compounds
Similar Compounds
- 1-Methyl-4-(2-phenylethyl)-1,4,9-triazaspiro[5.5]undecan-9-one
- 2-Ethyl-1-[1-methyl-4-(2-phenylethyl)-1,4,9-triazaspiro[5.5]undecan-9-yl]propan-1-one
Uniqueness
2-Ethyl-1-[1-methyl-4-(2-phenylethyl)-1,4,9-triazaspiro[5.5]undecan-9-yl]butan-1-one is unique due to its specific spiro linkage and the presence of both ethyl and butanone groups. These structural features contribute to its distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
2-ethyl-1-[1-methyl-4-(2-phenylethyl)-1,4,9-triazaspiro[5.5]undecan-9-yl]butan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H37N3O/c1-4-21(5-2)22(27)26-15-12-23(13-16-26)19-25(18-17-24(23)3)14-11-20-9-7-6-8-10-20/h6-10,21H,4-5,11-19H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KQQYDRVRSXOOLD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)C(=O)N1CCC2(CC1)CN(CCN2C)CCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H37N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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